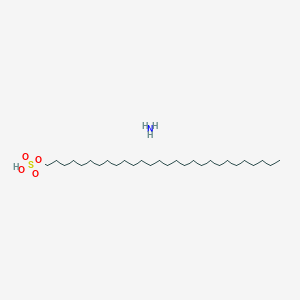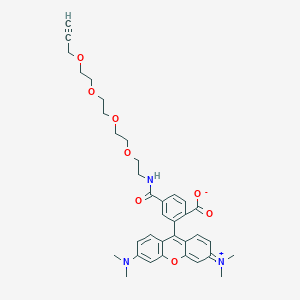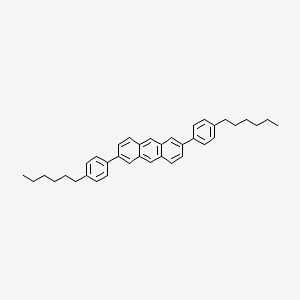
2,6-Bis(4-hexylphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-hexylphenyl)anthracene is an organic compound with the molecular formula C38H42. It is a derivative of anthracene, where two hexylphenyl groups are attached at the 2 and 6 positions of the anthracene core. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its excellent charge transport properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hexylphenyl)anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-hexylbenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is employed, where anthracene reacts with 4-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-hexylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the hexylphenyl groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used
Applications De Recherche Scientifique
2,6-Bis(4-hexylphenyl)anthracene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs due to its high charge mobility and stability
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent photophysical properties.
Material Science: Studied for its potential in creating high-performance organic semiconductors and nanostructures.
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mécanisme D'action
The mechanism by which 2,6-Bis(4-hexylphenyl)anthracene exerts its effects is primarily through its interaction with electronic devices:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(4-cyclohexylphenyl)anthracene: Similar structure but with cyclohexyl groups instead of hexyl groups.
9,10-Bis((4-hexylphenyl)ethynyl)anthracene: Another derivative with ethynyl linkages, used in optoelectronic applications.
Uniqueness
2,6-Bis(4-hexylphenyl)anthracene is unique due to its combination of high charge mobility, stability, and ease of synthesis. Its hexylphenyl groups provide a balance between solubility and electronic properties, making it highly suitable for various organic electronic applications .
Propriétés
Formule moléculaire |
C38H42 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2,6-bis(4-hexylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-3-5-7-9-11-29-13-17-31(18-14-29)33-21-23-35-28-38-26-34(22-24-36(38)27-37(35)25-33)32-19-15-30(16-20-32)12-10-8-6-4-2/h13-28H,3-12H2,1-2H3 |
Clé InChI |
JINUCGGYXBOOGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)CCCCCC)C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


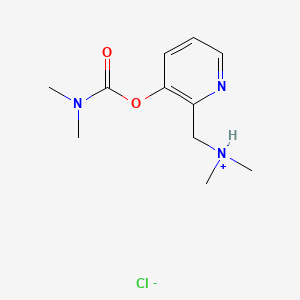
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
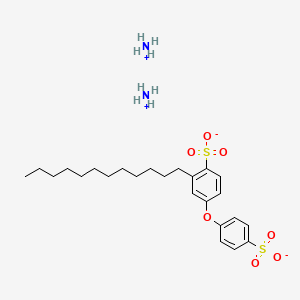
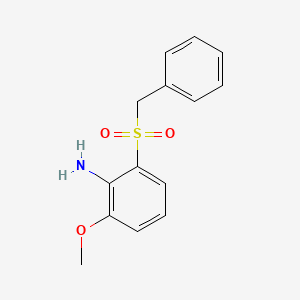
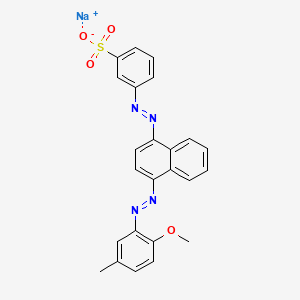

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
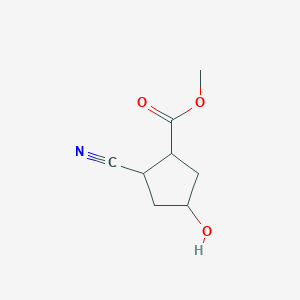
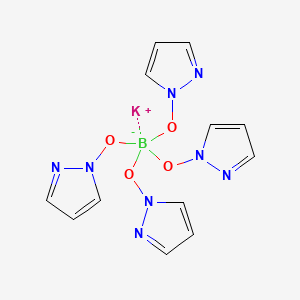

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

